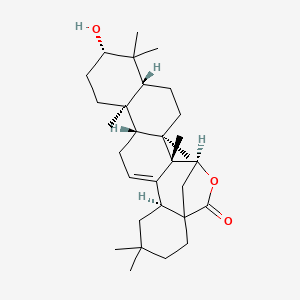

Astrantiagenin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

50927-96-3 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(6S,10R,11R,14S,16R,19R,20S,21S)-14-hydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one |

InChI |

InChI=1S/C30H46O3/c1-25(2)14-15-30-17-23(33-24(30)32)29(7)18(19(30)16-25)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,29)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29-,30?/m0/s1 |

InChI Key |

ORQLPVMJIRDKMP-OOKKTPIGSA-N |

SMILES |

CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3([C@@H]5CC6([C@H]4CC(CC6)(C)C)C(=O)O5)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C |

Synonyms |

astrantiagenin G |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What established protocols are recommended for isolating Astrantiagenin G from natural sources, and how can variables be controlled during extraction?

- Methodology : Use column chromatography or HPLC for purification, with solvent polarity gradients optimized via trial experiments . Document solvent ratios, temperature, and pressure to ensure reproducibility . Control variables such as plant material age, geographic origin, and seasonal variations to minimize batch-to-batch inconsistency .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

- Methodology : Combine NMR (¹H, ¹³C, 2D-COSY) for skeletal elucidation and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation . Validate purity via HPLC-UV/ELSD with ≥95% purity thresholds. Include raw spectral data in appendices and processed data (e.g., coupling constants) in results .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodology : Use dose-response curves in cell-based assays (e.g., IC₅₀ calculations) with positive/negative controls. Employ ANOVA or t-tests to compare treatment groups, ensuring p-values <0.05 . Pre-screen cytotoxicity using MTT assays to rule out non-specific effects .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological activities of this compound be systematically addressed?

- Methodology :

Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma/tissue homogenates .

Metabolite interference : Identify phase I/II metabolites using liver microsome assays .

Statistical reconciliation : Apply multivariate regression to correlate in vitro potency with in vivo efficacy, adjusting for covariates like metabolic stability .

Q. What strategies optimize the semi-synthetic modification of this compound to enhance bioactivity while preserving structural integrity?

- Methodology :

- Use molecular docking to predict binding interactions with target proteins (e.g., kinases) and guide functional group additions .

- Validate modifications via XRD crystallography and compare bioactivity shifts using paired t-tests .

Q. How can researchers conduct a systematic review of this compound’s molecular mechanisms using existing literature?

- Methodology :

- Search strategy : Apply Google Scholar operators (

"this compound" AND (mechanism OR pathway)) and filter by citation count (>50) for high-impact studies . - Data synthesis : Map signaling pathways (e.g., NF-κB, MAPK) using tools like STRING-DB, highlighting conflicting findings (e.g., activation vs. inhibition in cancer models) .

Q. What experimental designs are critical for evaluating this compound’s synergistic effects in combination therapies?

- Methodology :

- Use Chou-Talalay’s combination index (CI) to quantify synergy/antagonism .

- Design factorial experiments (e.g., 3x3 matrices) testing varying ratios with standard chemotherapeutics, ensuring biological replicates (n≥3) .

Q. How should contradictory data on this compound’s cytotoxicity across cancer cell lines be analyzed?

- Methodology :

- Perform meta-analysis using random-effects models to account for heterogeneity in cell line origins (e.g., ATCC vs. primary cultures) .

- Validate findings via RNA-seq to identify differential gene expression linked to resistance mechanisms (e.g., ABC transporters) .

Methodological Best Practices

- Reproducibility : Archive raw datasets (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo) with detailed metadata .

- Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and declare conflicts of interest in publications .

- Statistical rigor : Report effect sizes with 95% confidence intervals and avoid p-hacking by predefining endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.